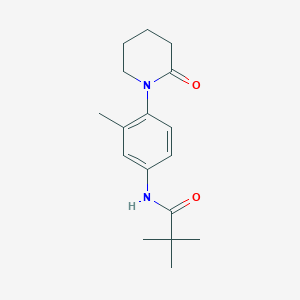

![molecular formula C13H11F3N2O2 B2978994 4,5-Dimethoxy-2-[3-(trifluoromethyl)phenyl]pyrimidine CAS No. 478030-29-4](/img/structure/B2978994.png)

4,5-Dimethoxy-2-[3-(trifluoromethyl)phenyl]pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

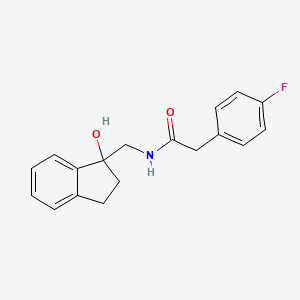

“4,5-Dimethoxy-2-[3-(trifluoromethyl)phenyl]pyrimidine” is a chemical compound with the molecular formula C13H11F3N2O2 . Its average mass is 284.234 Da and its monoisotopic mass is 284.077271 Da .

Molecular Structure Analysis

The molecular structure of “4,5-Dimethoxy-2-[3-(trifluoromethyl)phenyl]pyrimidine” consists of a pyrimidine ring substituted with two methoxy groups at positions 4 and 5, and a trifluoromethyl-substituted phenyl group at position 2 .

Aplicaciones Científicas De Investigación

Nonlinear Optical Materials

Research into pyrimidine derivatives, including structures similar to 4,5-Dimethoxy-2-[3-(trifluoromethyl)phenyl]pyrimidine, has shown significant promise in the field of nonlinear optics (NLO). These compounds are explored for their electronic, linear, and nonlinear optical properties, underlining their potential in optoelectronic devices and high-tech applications. Studies involving density functional theory (DFT) and time-dependent DFT (TDDFT) analyses have highlighted their considerable NLO character, making them suitable for optoelectronic applications (Hussain et al., 2020).

Antimicrobial and Antiviral Agents

Pyrimidine derivatives have been synthesized and evaluated for their antibacterial and anti-HIV activities. These studies reveal the potential of these compounds to act against various microorganisms, offering a pathway for the development of new therapeutic agents. The structural and spectral data of these novel compounds establish a foundation for further exploration in medicinal chemistry (Patel & Chikhalia, 2006).

Coordination Chemistry

In coordination chemistry, pyrimidine derivatives form cyclic dimers with transition metal dications, exhibiting intriguing magnetic properties. These complexes provide insight into antiferromagnetic and ferromagnetic exchange mechanisms, enriching our understanding of molecular magnetism and its potential applications in magnetic materials (Baskett et al., 2005).

Antitumor Activity

The antitumor properties of pyrimidine derivatives have been investigated, showing potential as inhibitors of mammalian dihydrofolate reductase. This enzyme is crucial in DNA synthesis, making these compounds valuable in the search for new cancer treatments. Their synthesis and evaluation against various cancer models underscore their significance in oncological research (Grivsky et al., 1980).

Antiviral Research

Studies on the modification of the pyrimidine nucleosides for antiviral applications, especially against orthopoxvirus infections, have shown promising results. The introduction of specific moieties to the pyrimidine ring enhances antiviral activity, highlighting the potential for developing new antiviral drugs (Fan et al., 2006).

Propiedades

IUPAC Name |

4,5-dimethoxy-2-[3-(trifluoromethyl)phenyl]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F3N2O2/c1-19-10-7-17-11(18-12(10)20-2)8-4-3-5-9(6-8)13(14,15)16/h3-7H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNCKWEGGQJXLHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(N=C1OC)C2=CC(=CC=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24822059 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4,5-Dimethoxy-2-[3-(trifluoromethyl)phenyl]pyrimidine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

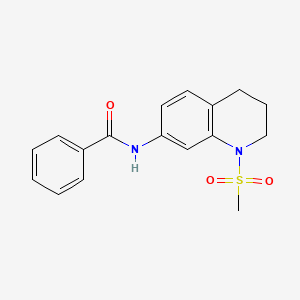

![N1-(2,5-dimethylphenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2978915.png)

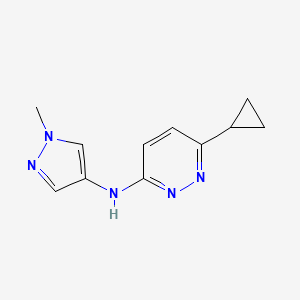

![2-(5-(4-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(2,4-dichlorophenyl)acetamide](/img/structure/B2978916.png)

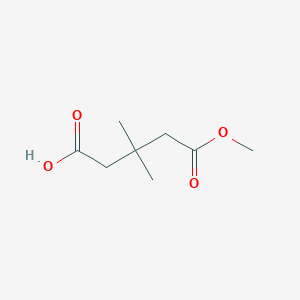

![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide](/img/structure/B2978923.png)

![4,6-Dimethyl-2-[[5-propan-2-ylsulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine](/img/structure/B2978925.png)

![Tert-butyl N-[[4-[2-(2-chloropropanoylamino)ethoxy]oxan-4-yl]methyl]carbamate](/img/structure/B2978927.png)

![N-Methyl-N-[2-[2-(3-methylphenyl)propylamino]-2-oxoethyl]prop-2-enamide](/img/structure/B2978934.png)